molecular formula C25H27FN6O2 B2512620 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886908-42-5

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2512620
CAS No.: 886908-42-5
M. Wt: 462.529
InChI Key: QSXKZEUMOZOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Potential

  • A study by Konduri et al. (2020) explored the use of purine linked piperazine derivatives as potent inhibitors of Mycobacterium tuberculosis. These compounds, including variants similar to the one , showed promising antiproliferative effects against Mycobacterium tuberculosis, with some derivatives outperforming existing clinical drugs like Ethambutol. Computational molecular docking analysis further supported their potential as preclinical agents against tuberculosis (Konduri et al., 2020).

Cardiovascular Activity

  • Chłoń-Rzepa et al. (2004) synthesized derivatives of this compound and tested them for cardiovascular activities, including antiarrhythmic and hypotensive effects. Some derivatives exhibited significant prophylactic antiarrhythmic activity and modest hypotensive activity, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Antidepressant and Anxiolytic Properties

  • A study by Zagórska et al. (2016) evaluated derivatives of this compound for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds exhibited promising antidepressant and anxiolytic effects in preliminary pharmacological studies, suggesting potential applications in mental health disorders (Zagórska et al., 2016).

Biopharmaceutical Studies

  • Smirnova et al. (2021) conducted a biopharmaceutical study on an injectable form of a similar compound, revealing its pharmacokinetic parameters and relative bioavailability, which is crucial for developing effective drug formulations (Smirnova et al., 2021).

Potential Anti-Asthmatic Agents

  • Bhatia et al. (2016) synthesized and evaluated derivatives of this compound for their vasodilator activity, with some showing significant potential as anti-asthmatic agents due to their ability to induce pulmonary vasodilation (Bhatia et al., 2016).

Antiproliferative and Erythroid Differentiation in Leukemia

  • Saab et al. (2013) tested piperazine derivatives, including variations of the compound , for their effects on K-562 human chronic myelogenous leukemia. Some derivatives inhibited cell proliferation and induced erythroid differentiation, indicating potential applications in leukemia treatment (Saab et al., 2013).

Properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c1-17-7-9-18(10-8-17)15-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)16-19-5-3-4-6-20(19)26/h3-10H,11-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKZEUMOZOVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.